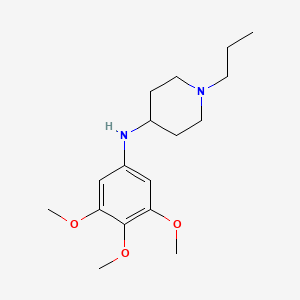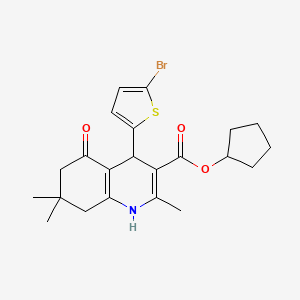![molecular formula C21H30N2O6 B5088849 methyl N-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-L-valinate](/img/structure/B5088849.png)
methyl N-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-L-valinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-L-valinate, commonly known as AM-1241, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
AM-1241 exerts its effects by selectively activating the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptors by AM-1241 leads to the inhibition of pro-inflammatory cytokine release, the suppression of immune cell proliferation, and the modulation of pain signaling pathways.
Biochemical and Physiological Effects:
AM-1241 has been shown to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine release, the suppression of immune cell proliferation, and the modulation of pain signaling pathways. Additionally, AM-1241 has been shown to have anti-tumor effects, with studies demonstrating its ability to inhibit tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AM-1241 for lab experiments is its high selectivity for CB2 receptors, which minimizes off-target effects. Additionally, AM-1241 exhibits potent and long-lasting effects, making it an ideal candidate for studying the mechanisms of pain and inflammation. However, one limitation of AM-1241 is its poor solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on AM-1241. One area of interest is the development of novel formulations that enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the underlying mechanisms of AM-1241's anti-inflammatory and anti-tumor effects. Finally, there is growing interest in the potential therapeutic applications of AM-1241 for a variety of conditions, including chronic pain, inflammation, and cancer.
Méthodes De Synthèse
AM-1241 can be synthesized using a variety of methods, including the reaction of 2-(4-methoxyphenyl)-5-oxopentanoic acid with N-methyl-4-piperidone followed by esterification with L-valine methyl ester. Another method involves the reaction of 2-(4-methoxyphenyl)-5-oxopentanoic acid with N-methyl-4-piperidone followed by the reaction with acetic anhydride and L-valine methyl ester.
Applications De Recherche Scientifique
AM-1241 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Studies have shown that AM-1241 exhibits potent analgesic effects in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. Additionally, AM-1241 has been shown to have anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
methyl (2S)-2-[[2-(1-acetylpiperidin-4-yl)oxy-5-methoxybenzoyl]amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-13(2)19(21(26)28-5)22-20(25)17-12-16(27-4)6-7-18(17)29-15-8-10-23(11-9-15)14(3)24/h6-7,12-13,15,19H,8-11H2,1-5H3,(H,22,25)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQDGPCQIRLHQU-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5088794.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-methylcyclohexanamine](/img/structure/B5088795.png)
![3-benzyl-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5088808.png)
![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B5088816.png)
![3-ethyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088821.png)

![3-[(4-methylphenyl)amino]-2-oxo-3-indolinecarbonitrile](/img/structure/B5088839.png)


![2-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5088858.png)
![ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate](/img/structure/B5088864.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B5088872.png)
